4-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-benzyl-2-thioxo-2,3-dihydrothiazole-5-carboxamide
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Overview
Description
The compound is an azolidine compound that is useful as a pharmaceutical agent . It has been evaluated for its antitumor activities against HeLa, A549, and MCF-7 cell lines .
Synthesis Analysis
The compound has been synthesized via a Pd-catalyzed C-N cross-coupling . It was also prepared via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield .Molecular Structure Analysis
The molecular structure of the compound has been analyzed using different spectroscopic techniques, such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy .Chemical Reactions Analysis
The compound has been involved in chemical reactions such as morphological analysis by dual AO/EB staining and Hoechst 33342 staining .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound have been analyzed using different spectroscopic techniques .Scientific Research Applications
Microwave-assisted Synthesis and Biological Activities
Research conducted by Başoğlu et al. (2013) explored the microwave-assisted synthesis of compounds containing thioxo, triazole, thiadiazole, and oxadiazole nuclei. Some synthesized compounds showed antimicrobial, antiurease, and antilipase activities, highlighting the utility of such compounds in developing potential antimicrobial agents (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Novel Spiro Heterocycles with Microbiological Activity
Dabholkar and Ravi (2010) synthesized novel spiro heterocycles containing the triazine nucleus. These compounds demonstrated inhibitory action against gram-positive and gram-negative microorganisms, suggesting potential for antimicrobial drug development (Dabholkar & Ravi, 2010).
Antibacterial Agents from Benzothiazolyl Substituted Pyrazol-5-ones
Palkar et al. (2017) designed and synthesized analogs of benzothiazolyl substituted pyrazol-5-ones, exhibiting significant antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. This work underscores the potential of benzothiazolyl compounds in creating effective antibacterial agents (Palkar et al., 2017).
Anti-Inflammatory and Analgesic Agents Derived from Visnaginone and Khellinone
Abu‐Hashem et al. (2020) synthesized novel compounds from visnaginone and khellinone, showing significant COX-2 selectivity, analgesic, and anti-inflammatory activities. This research contributes to the development of new therapeutic agents targeting inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Ruthenium-catalyzed Synthesis for HSP90 Inhibitors
Ferrini et al. (2015) developed a ruthenium-catalyzed synthesis method for triazole-containing compounds, yielding molecules active as HSP90 inhibitors. This highlights the role of innovative synthesis methods in producing biologically active compounds for cancer therapy (Ferrini et al., 2015).
Mechanism of Action
Target of Action
Similar compounds have shown potent growth inhibition properties against various human cancer cell lines .
Mode of Action
It is suggested that it may induce apoptosis and cause both s-phase and g2/m-phase arrests in certain cell lines . This indicates that the compound might interact with its targets, leading to changes in the cell cycle and ultimately cell death.
Biochemical Pathways
Based on the observed effects on cell cycle and apoptosis, it can be inferred that the compound likely impacts pathways related to cell growth and survival .
Pharmacokinetics
Similar compounds are generally known to have high gi absorption , which could impact their bioavailability.
Result of Action
The compound has demonstrated potent growth inhibition properties against various human cancer cell lines . It has been observed to induce apoptosis and cause both S-phase and G2/M-phase arrests in certain cell lines , indicating its potential as an antitumor agent.
Future Directions
Properties
IUPAC Name |
4-amino-N-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-2-sulfanylidene-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S2/c20-17-16(27-19(26)22(17)10-12-4-2-1-3-5-12)18(23)21-9-13-6-7-14-15(8-13)25-11-24-14/h1-8H,9-11,20H2,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBVFSYIXKCVHJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C(N(C(=S)S3)CC4=CC=CC=C4)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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